Cas no 2227752-41-0 (rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol)

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
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- 2227752-41-0
- EN300-1635315
- rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
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- インチ: 1S/C11H14O2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12/h2-5,10-12H,6-7H2,1H3/t10-,11+/m0/s1
- InChIKey: PXQFCRLFDWTRPQ-WDEREUQCSA-N
- ほほえんだ: O1C[C@H]([C@H](C2C=CC=CC=2C)C1)O
計算された属性
- せいみつぶんしりょう: 178.099379685g/mol
- どういたいしつりょう: 178.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635315-250mg |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-1635315-1.0g |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 1.0g |
$1599.0 | 2023-07-10 | ||
Enamine | EN300-1635315-0.25g |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 0.25g |
$1472.0 | 2023-07-10 | ||
Enamine | EN300-1635315-5.0g |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 5.0g |
$4641.0 | 2023-07-10 | ||
Enamine | EN300-1635315-0.1g |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 0.1g |
$1408.0 | 2023-07-10 | ||
Enamine | EN300-1635315-5000mg |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1635315-500mg |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 500mg |
$671.0 | 2023-09-22 | ||
Enamine | EN300-1635315-0.5g |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 0.5g |
$1536.0 | 2023-07-10 | ||
Enamine | EN300-1635315-2500mg |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-1635315-50mg |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol |
2227752-41-0 | 50mg |
$587.0 | 2023-09-22 |
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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3. Book reviews
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4. Book reviews
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-olに関する追加情報
Professional Introduction to rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol and CAS No. 2227752-41-0
Rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol, identified by its CAS number 2227752-41-0, is a significant compound in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural properties and potential applications in pharmaceutical development. The compound belongs to the oxolane class, which is characterized by a five-membered ring containing one oxygen atom. The presence of a chiral center at the 3-position and another at the 4-position (3R,4S) makes this molecule of particular interest for stereochemical studies and drug design.
The< strong>2-methylphenyl substituent at the 4-position introduces a phenyl ring with a methyl group, which can influence the electronic and steric properties of the molecule. This structural feature is often exploited in medicinal chemistry to modulate binding interactions with biological targets. The oxolane ring itself is known for its stability and flexibility, making it a valuable scaffold in drug discovery. Racemic mixtures, such as this one, provide a basis for studying enantioselective synthesis and pharmacological activity.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. Rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol has been explored in several research studies for its potential pharmacological effects. One notable area of investigation is its role as a precursor in the synthesis of more complex molecules with targeted biological activity. The chiral center in this compound allows for the creation of enantiomerically pure derivatives, which can exhibit distinct pharmacokinetic and pharmacodynamic profiles.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol. These improvements have facilitated its use in both academic research and industrial applications. For instance, catalytic asymmetric hydrogenation techniques have been employed to achieve high enantiomeric excess in the synthesis of chiral oxolane derivatives. Such methods are crucial for producing pharmaceutical intermediates with high purity and yield.
The< strong>CAS number 2227752-41-0 serves as a unique identifier for this compound, ensuring accurate documentation and communication in scientific literature. This standardized naming convention is essential for researchers collaborating across different institutions and disciplines. The compound's properties have been thoroughly characterized through spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into its molecular structure and chemical behavior.
Current research on rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol is focused on understanding its interactions with biological targets. For example, studies have investigated its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. The< strong>3R,4S configuration of the molecule is believed to play a critical role in determining its binding affinity and selectivity. By modulating this stereochemistry, researchers aim to enhance therapeutic efficacy while minimizing side effects.
The pharmaceutical industry has shown interest in oxolane derivatives due to their versatility as drug candidates. Rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol exemplifies how structural modifications can lead to compounds with desirable pharmacological properties. Its< strong>2-methylphenyl moiety contributes to hydrophobic interactions with biological targets, while the oxolane ring provides stability under physiological conditions. These features make it a promising candidate for further development.
In conclusion, rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol (CAS No.< strong>2227752-41-0) represents an important advancement in chemical and biomedical research. Its unique structural features and potential applications in drug development make it a subject of intense study. As synthetic methodologies continue to evolve, the accessibility of such compounds will further drive innovation in pharmaceutical sciences. The ongoing exploration of this molecule underscores its significance as a building block for future therapeutic agents.
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